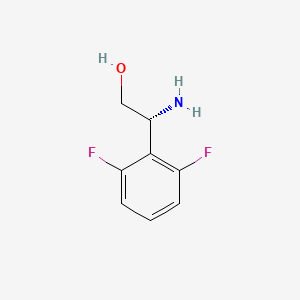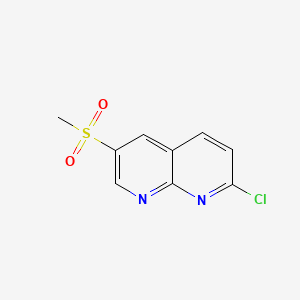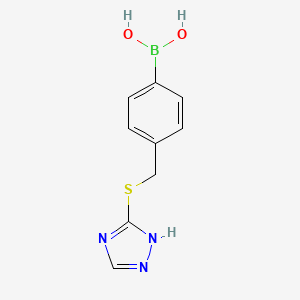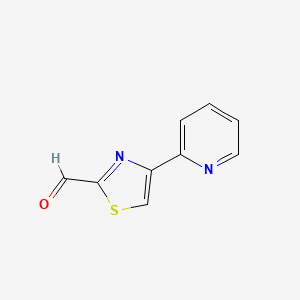![molecular formula C10H13NO B15315231 2-[3-(Dimethylamino)phenyl]acetaldehyde CAS No. 944907-25-9](/img/structure/B15315231.png)
2-[3-(Dimethylamino)phenyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)phenyl]acetaldehyde is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[3-(Dimethylamino)phenyl]acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-dimethylaminobenzyl alcohol using manganese dioxide (MnO2) in acetone. The reaction mixture is heated at 60°C for several hours, followed by filtration to obtain the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Dimethylamino)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(Dimethylamino)benzoic acid.
Reduction: 3-(Dimethylamino)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-(Dimethylamino)phenyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)phenyl]acetaldehyde has several applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-[3-(Dimethylamino)phenyl]acetaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary based on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)benzaldehyde: Similar structure but lacks the acetaldehyde moiety.
3-(Dimethylamino)benzoic acid: Oxidized form of the aldehyde.
3-(Dimethylamino)benzyl alcohol: Reduced form of the aldehyde.
Eigenschaften
CAS-Nummer |
944907-25-9 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H13NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
BENVWQMDLXHGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)




![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)



![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)

